

# Isocarlinoside: A Technical Guide to its Physical, Chemical, and Biological Properties

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## Compound of Interest

Compound Name: *Isocarlinoside*

Cat. No.: *B1256200*

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## Introduction

**Isocarlinoside**, a flavone C-glycoside, is a naturally occurring flavonoid found in various plant species. As a member of the flavonoid family, it has garnered interest within the scientific community for its potential biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Isocarlinoside**, alongside detailed experimental protocols and an exploration of its potential role in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **Isocarlinoside** is fundamental for its isolation, characterization, and formulation. The following tables summarize the key physical and chemical data available for this compound.

Table 1: General and Chemical Properties of **Isocarlinoside**

Property	Value	Source
Molecular Formula	C <sub>26</sub> H <sub>28</sub> O <sub>15</sub>	[1]
Molecular Weight	580.49 g/mol	[1]
IUPAC Name	2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one	[1]
CAS Number	83151-90-0	[1]
Appearance	Powder	[2]

Table 2: Physical Properties of **Isocarlinoside**

Property	Value	Notes
Melting Point	Not experimentally determined in the reviewed literature.	General methods for melting point determination are available.[3][4][5]
Boiling Point	978.2 °C at 760 mmHg (Predicted)	[6]
Density	1.825 g/cm <sup>3</sup> (Predicted)	[6]
Flash Point	327.5 °C (Predicted)	[6]
LogP (Octanol-Water Partition Coefficient)	0.34 (Predicted)	[6]

Table 3: Solubility of **Isocarlinoside**

Solvent	Solubility	Source
Water	Soluble	[7]
Methanol	Soluble	[2]
Ethanol	Soluble	[2]
Dimethyl Sulfoxide (DMSO)	Soluble	[2][8]
Pyridine	Soluble	[2]

Note: Quantitative solubility data at different temperatures and in various solvent systems are not readily available in the current literature. General methods for solubility determination can be employed.[8][9]

## Spectral Data and Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of **Isocarlinoside**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR are powerful tools for determining the chemical structure of **Isocarlinoside**. While specific, fully assigned spectra for **Isocarlinoside** are not readily available in all public databases, general principles of NMR spectroscopy for flavonoids can be applied for its characterization.[3][10][11][12][13][14]

Experimental Protocol: General  $^1\text{H}$  and  $^{13}\text{C}$  NMR of a Flavonoid Glycoside

- Sample Preparation: Dissolve 5-10 mg of purified **Isocarlinoside** in a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$ , Methanol- $\text{d}_4$ ).
- Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.

- Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- 2D NMR Experiments: To aid in structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-carbon correlations.
- Data Processing and Analysis: Process the raw data using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

## High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the separation, quantification, and purity analysis of **Isocarlinoside**. A validated HPLC method is crucial for quality control and pharmacokinetic studies.

Experimental Protocol: General Reversed-Phase HPLC-UV Method for Flavonoid Glycosides

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (A), often containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape, and an organic solvent (B), such as acetonitrile or methanol.
- Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased over time to elute compounds with increasing hydrophobicity. The column is then washed with a high percentage of solvent B and re-equilibrated to the initial conditions.

- **Flow Rate:** A flow rate of 1.0 mL/min is common.
- **Detection:** Monitor the eluent at a wavelength where **Isocarlinoside** exhibits maximum absorbance, typically in the range of 254-350 nm for flavonoids.
- **Sample Preparation:** Dissolve the sample in a suitable solvent, such as methanol or the initial mobile phase, and filter through a 0.45 µm syringe filter before injection.
- **Method Validation:** The method should be validated according to ICH guidelines (Q2(R1)) for parameters including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[\[19\]](#)[\[20\]](#)

## Biological Activities and Signaling Pathways

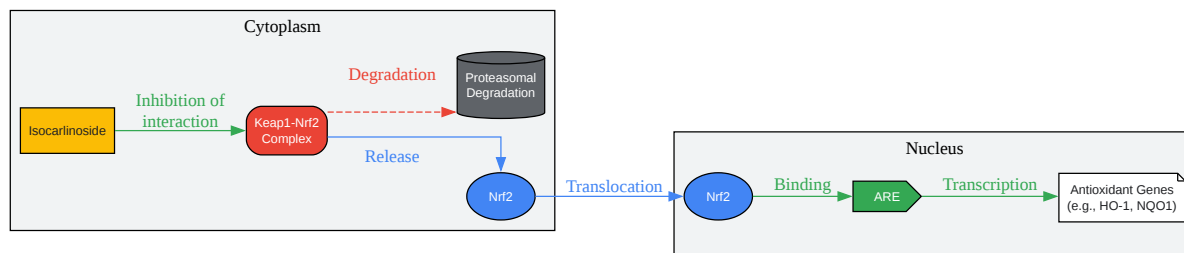
Flavonoids, including **Isocarlinoside**, are known to exhibit a range of biological activities. While direct experimental evidence for **Isocarlinoside**'s effect on specific signaling pathways is emerging, its structural similarity to other bioactive flavonoids suggests potential involvement in key cellular processes like antioxidant defense and inflammation.

### Antioxidant Activity

The antioxidant properties of flavonoids are often attributed to their ability to scavenge free radicals. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[\[1\]](#)[\[12\]](#)[\[13\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

#### Hypothesized Signaling Pathway: Keap1-Nrf2 Activation

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. It is hypothesized that **Isocarlinoside**, due to its phenolic structure, may act as an activator of this pathway.



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Figure 1: Hypothesized activation of the Keap1-Nrf2 pathway by **Isocarlinoside**.

#### Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.<sup>[2][6][26]</sup>

- **Reagent Preparation:** Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- **Sample Preparation:** Prepare a series of dilutions of **Isocarlinoside** in methanol.
- **Assay Procedure:**
  - In a 96-well plate, add a fixed volume of the DPPH solution to each well.
  - Add an equal volume of the **Isocarlinoside** dilutions to the wells.
  - Include a control well with methanol instead of the sample.
  - Incubate the plate in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance at 517 nm using a microplate reader.

- **Calculation:** Calculate the percentage of radical scavenging activity using the formula: % Inhibition =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$
- **IC<sub>50</sub> Determination:** Plot the percentage of inhibition against the concentration of **Isocarlinoside** to determine the IC<sub>50</sub> value (the concentration required to scavenge 50% of the DPPH radicals).

#### Experimental Protocol: ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[\[6\]](#)[\[10\]](#)[\[27\]](#)

- **Reagent Preparation:** Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS radical solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of  $0.70 \pm 0.02$  at 734 nm.
- **Sample Preparation:** Prepare a series of dilutions of **Isocarlinoside**.
- **Assay Procedure:**
  - Add a small volume of the **Isocarlinoside** dilutions to a fixed volume of the diluted ABTS radical solution.
  - Include a control with the solvent instead of the sample.
  - Incubate at room temperature for a defined period (e.g., 6 minutes).
- **Measurement:** Measure the absorbance at 734 nm.
- **Calculation:** Calculate the percentage of inhibition as described for the DPPH assay.
- **IC<sub>50</sub> and TEAC Determination:** Determine the IC<sub>50</sub> value and, if desired, calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity to that of Trolox, a water-soluble vitamin E analog.

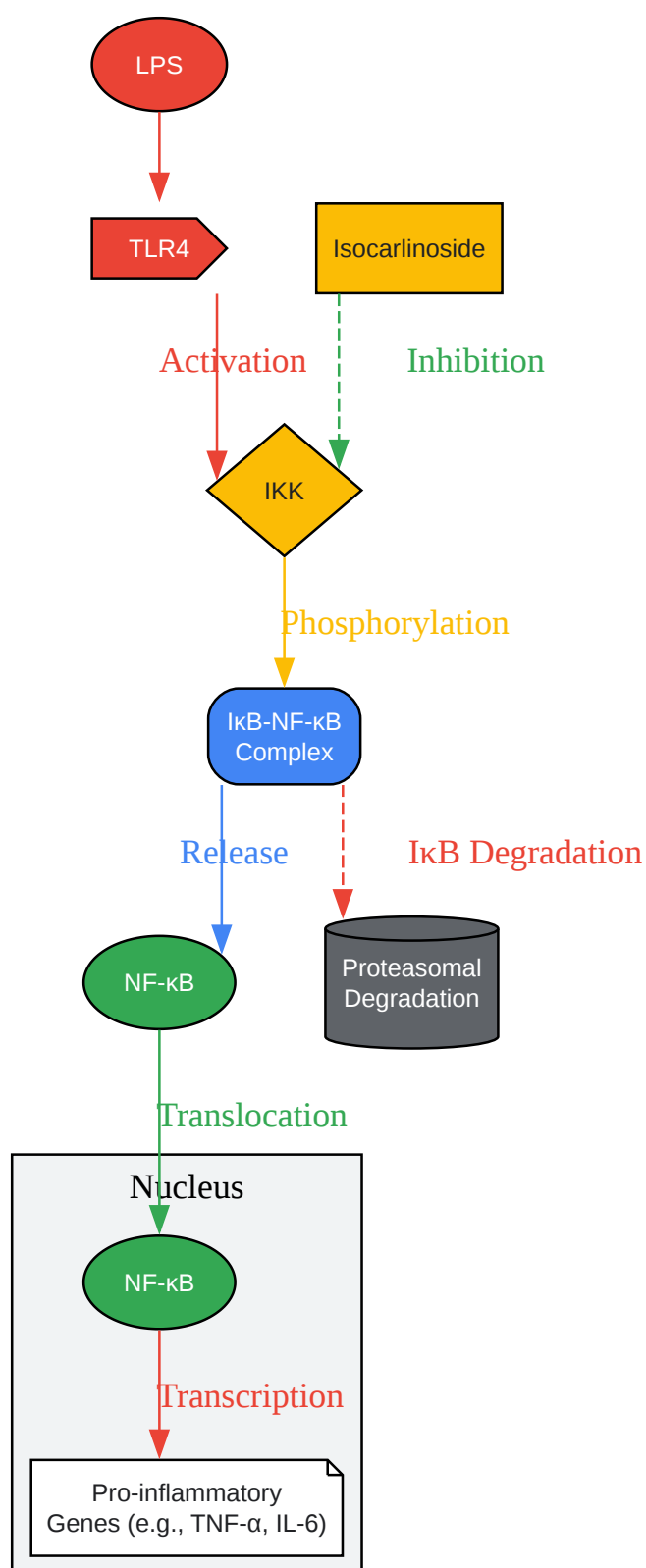
## Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. The NF- $\kappa$ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. [\[5\]\[22\]\[23\]\[24\]\[28\]\[29\]\[30\]\[31\]](#)

#### Hypothesized Signaling Pathway: Inhibition of NF- $\kappa$ B Activation

In resting cells, NF- $\kappa$ B is sequestered in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of I $\kappa$ B, allowing NF- $\kappa$ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that **Isocarlinoside** may exert anti-inflammatory effects by inhibiting one or more steps in this pathway.





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Figure 2: Hypothesized inhibition of the NF-κB pathway by **Isocarlinoside**.

## Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

This assay is a common in vitro model to screen for anti-inflammatory activity.[\[4\]](#)[\[29\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)

- **Cell Culture:** Culture RAW 264.7 macrophage cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO<sub>2</sub> incubator.
- **Cell Seeding:** Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- **Treatment:**
  - Pre-treat the cells with various concentrations of **Isocarlinoside** for 1-2 hours.
  - Include a vehicle control (e.g., DMSO).
- **Stimulation:** Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
- **Nitric Oxide Measurement (Griess Assay):**
  - Collect the cell culture supernatant.
  - Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
  - Incubate at room temperature for 10-15 minutes.
- **Measurement:** Measure the absorbance at 540 nm. The amount of nitrite, a stable product of nitric oxide, is proportional to the absorbance.
- **Data Analysis:** Compare the nitric oxide levels in the **Isocarlinoside**-treated groups to the LPS-stimulated control group to determine the inhibitory effect. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed effects are not due to cytotoxicity.

# Synthesis, Stability, and Reactivity

## Synthesis

The chemical synthesis of complex flavonoid glycosides like **Isocarlinoside** is a challenging multi-step process. While specific synthesis protocols for **Isocarlinoside** are not widely reported, general strategies for the synthesis of flavonoid C-glycosides often involve the coupling of a protected flavonoid aglycone with a protected sugar donor. Enzymatic synthesis using glycosyltransferases is also a potential route.[\[14\]](#)[\[31\]](#)

## Stability

The stability of **Isocarlinoside** is an important consideration for its storage and formulation. Stability studies should be conducted according to ICH guidelines (Q1A(R2)).[\[3\]](#)[\[19\]](#)[\[20\]](#)[\[35\]](#)

### Experimental Protocol: General Stability Testing

- Sample: Use a well-characterized batch of **Isocarlinoside**.
- Storage Conditions: Store samples under various conditions of temperature and humidity, such as:
  - Long-term: 25°C ± 2°C / 60% RH ± 5% RH
  - Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
- Time Points: Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).
- Analytical Methods: Use a validated stability-indicating HPLC method to monitor for any degradation of **Isocarlinoside** and the appearance of degradation products. Other parameters such as appearance and moisture content should also be monitored.

## Reactivity

The reactivity of **Isocarlinoside** is largely determined by its functional groups, including the phenolic hydroxyl groups and the flavonoid backbone. The phenolic hydroxyls are susceptible to oxidation, which is the basis of its antioxidant activity. The flavonoid core can undergo

various chemical modifications, which could be explored for the synthesis of derivatives with improved properties.

## Conclusion

**Isocarlinoside** is a flavonoid C-glycoside with potential for further investigation as a bioactive compound. This technical guide has summarized its known physicochemical properties and provided a framework for its experimental evaluation. While some fundamental data such as an experimental melting point and quantitative solubility are yet to be extensively reported, the provided protocols offer a starting point for researchers. The hypothesized involvement of **Isocarlinoside** in the Keap1-Nrf2 and NF- $\kappa$ B signaling pathways warrants further investigation to elucidate its precise mechanisms of action and to fully assess its therapeutic potential. Future research should focus on obtaining more detailed experimental data on its physical properties, validating specific analytical methods, and conducting in-depth biological studies to confirm its effects on cellular signaling pathways.

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